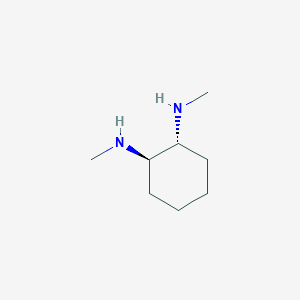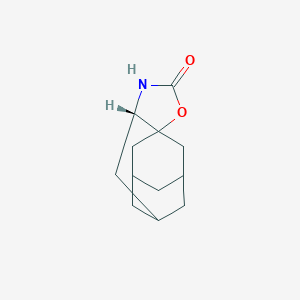
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI), also known as Cyclononoxazol, is a cyclic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.
Wirkmechanismus
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which can have various effects on neuronal signaling and plasticity. The exact mechanism of action of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is still being studied, but it is thought to involve changes in calcium signaling and gene expression.
Biochemische Und Physiologische Effekte
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been shown to have various biochemical and physiological effects in animal studies. It has been found to improve cognitive function and memory in rats, which suggests that it may have potential therapeutic applications for neurological disorders. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. One area of interest is its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration route for 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol in these contexts. Another area of interest is the development of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol analogs with improved solubility and receptor selectivity. These analogs may have even greater potential for scientific research and therapeutic applications.
Synthesemethoden
The synthesis of 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol involves the reaction of 2-amino-5-nitrothiazole with ethyl acetoacetate and acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then reduced with sodium borohydride to obtain 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol. This synthesis method has been optimized to produce high yields of pure 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol.
Wissenschaftliche Forschungsanwendungen
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. 5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI)ol has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
151131-78-1 |
|---|---|
Produktname |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(5S)-2-oxa-4-azatetracyclo[7.3.1.17,11.01,5]tetradecan-3-one |
InChI |
InChI=1S/C12H17NO2/c14-11-13-10-4-7-1-8-3-9(2-7)6-12(10,5-8)15-11/h7-10H,1-6H2,(H,13,14)/t7?,8?,9?,10-,12?/m0/s1 |
InChI-Schlüssel |
PGIUISABVUEHNI-SPPFVYQKSA-N |
Isomerische SMILES |
C1[C@H]2C3(CC4CC1CC(C4)C3)OC(=O)N2 |
SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
Kanonische SMILES |
C1C2CC3CC1CC4(C3)C(C2)NC(=O)O4 |
Synonyme |
5,9:7,10a-Dimethano-10aH-cyclononoxazol-2(3H)-one,octahydro-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)


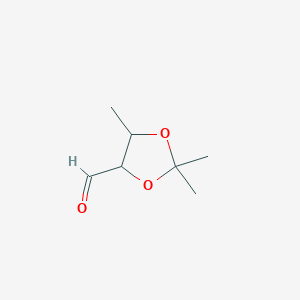
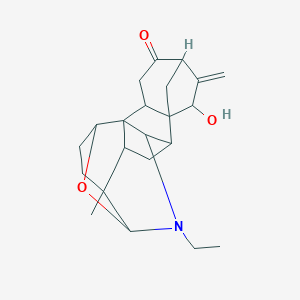
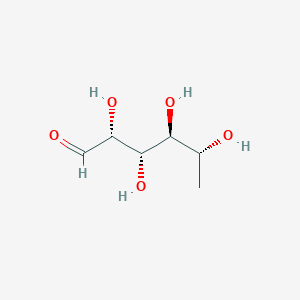
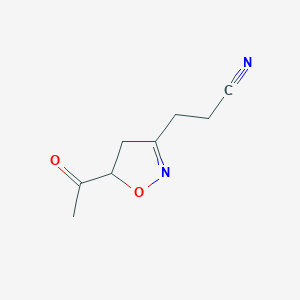
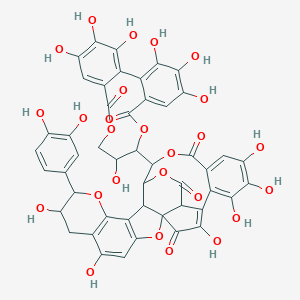

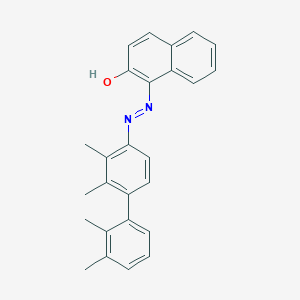
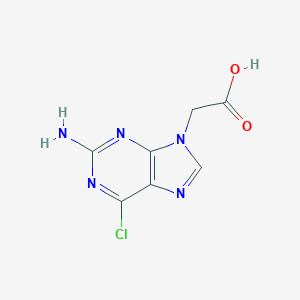
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
